molecular formula C42H46KN7O7S2 B1193673 Sulfo-Cyanine5 tetrazine

Sulfo-Cyanine5 tetrazine

Cat. No.: B1193673
M. Wt: 864.09
InChI Key: XCNHGLRLKZXUKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TCO (tetrazine – trans-cyclooctene) ligation is one of the fastest reactions used for bioconjugation. It is an inverse electron demand [4+2] cycloaddition that takes place between tetrazine and trans-cyclooctene or other strained olefin. Sulfo-Cyanine5 tetrazine is a fluorophore derivative bearing a tetrazine group for the TCO-ligation based labeling. This reagent possesses good aqueous solubility and stability in biological environments.

Properties

Molecular Formula

C42H46KN7O7S2

Molecular Weight

864.09

IUPAC Name

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C42H47N7O7S2.K/c1-28-44-46-40(47-45-28)30-18-16-29(17-19-30)27-43-39(50)15-11-8-12-24-49-36-23-21-32(58(54,55)56)26-34(36)42(4,5)38(49)14-10-7-9-13-37-41(2,3)33-25-31(57(51,52)53)20-22-35(33)48(37)6;/h7,9-10,13-14,16-23,25-26H,8,11-12,15,24,27H2,1-6H3,(H2-,43,50,51,52,53,54,55,56);/q;+1/p-1

InChI Key

XCNHGLRLKZXUKR-UHFFFAOYSA-M

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine5 tetrazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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